molecular formula C14H12O2 B1214012 3,4-Dihydrophenanthrene-3,4-diol CAS No. 20057-09-4

3,4-Dihydrophenanthrene-3,4-diol

Cat. No.: B1214012
CAS No.: 20057-09-4
M. Wt: 212.24 g/mol
InChI Key: FOTICWSJABVKPW-UHFFFAOYSA-N
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Description

3,4-Dihydrophenanthrene-3,4-diol is a chemical compound with the molecular formula C14H12O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups attached to the third and fourth carbon atoms of the dihydrophenanthrene structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydrophenanthrene-3,4-diol can be synthesized through the catalytic hydrogenation of phenanthrene-3,4-diol. This process involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound typically involves the same catalytic hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrophenanthrene-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dihydrophenanthrene-3,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydrophenanthrene-3,4-diol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes such as dehydrogenases, which catalyze its conversion to other phenanthrene derivatives. The hydroxyl groups play a crucial role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene-3,4-diol: The parent compound from which 3,4-dihydrophenanthrene-3,4-diol is derived.

    3,4-Dihydroxyphenanthrene: A closely related compound with similar chemical properties.

    Phenanthrene-3,4-dione: An oxidation product of this compound.

Uniqueness

This compound is unique due to its specific structure and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3,4-dihydrophenanthrene-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,12,14-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTICWSJABVKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942070
Record name 3,4-Dihydrophenanthrene-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20057-09-4
Record name 3,4-Dihydro-3,4-phenanthrenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20057-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Phenanthrenediol, 3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020057094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydrophenanthrene-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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